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Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor

(P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).

[1][2][3] The P2X7R is implicated in a variety of physiological and pathological processes,

particularly in the central nervous system (CNS) and the immune system, making it a

compelling target for drug discovery in areas such as neuroinflammation, neuropsychiatric

disorders, and chronic pain.[1][4] These application notes provide an overview of JNJ-

47965567 and detailed protocols for key assays to assess its engagement with the P2X7

receptor.

P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of ATP triggers the opening of a non-

selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. This initial

ion flux can initiate several downstream signaling cascades. Prolonged activation can lead to

the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in

size. Key downstream events include the activation of the NLRP3 inflammasome, leading to

the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), and

the activation of various kinases and transcription factors.
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Caption: P2X7 Receptor Signaling Pathway.

Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency and efficacy of JNJ-47965567

from various studies.

Table 1: In Vitro Binding Affinity and Potency of JNJ-47965567
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Species/Syste
m

Assay Type Parameter Value Reference

Human P2X7
Radioligand

Binding
pKi 7.9 ± 0.07

Rat P2X7
Radioligand

Binding
pKi 8.7

Human P2X7 Calcium Flux pIC50 8.3

Mouse P2X7 Calcium Flux pIC50 7.5

Rat P2X7 Calcium Flux pIC50 7.2

Human Whole

Blood
IL-1β Release pIC50 6.7 ± 0.07

Human

Monocytes
IL-1β Release pIC50 7.5 ± 0.07

Rat Microglia IL-1β Release pIC50 7.1 ± 0.1

Murine J774

Macrophages

Cation Dye

Uptake
IC50 54 ± 24 nM

Table 2: In Vivo Target Engagement and Efficacy of JNJ-47965567
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Species Model Assay Parameter Value Reference

Rat Brain

Ex vivo

Autoradiogra

phy

Brain EC50
78 ± 19

ng/mL

Rat Brain

Bz-ATP

induced IL-1β

release

-
Functional

Block

Rat

Amphetamine

-induced

hyperactivity

Behavioral - Attenuation

Rat
Neuropathic

pain
Behavioral -

Modest

Efficacy

Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of JNJ-47965567 to the P2X7

receptor using a competitive binding format with a radiolabeled P2X7R antagonist.
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using scintillation counting
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Caption: Radioligand Binding Assay Workflow.

Materials:

Cell membranes expressing the P2X7 receptor (e.g., from HEK293 or 1321N1 cells)

Radiolabeled P2X7R antagonist (e.g., [3H]A-804598 or [3H]JNJ-54232334)
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JNJ-47965567

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

96-well filter plates (e.g., GF/B glass fiber)

Scintillation cocktail

Microplate scintillation counter

Procedure:

Prepare serial dilutions of JNJ-47965567 in assay buffer.

In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and

either vehicle or varying concentrations of JNJ-47965567.

Define non-specific binding using a high concentration of a known P2X7R antagonist.

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

Separate bound from free radioligand by vacuum filtration through the filter plate.

Wash the filters with ice-cold assay buffer.

Allow the filters to dry, then add scintillation cocktail to each well.

Quantify the radioactivity using a microplate scintillation counter.

Analyze the data using non-linear regression to determine the IC50 value, which can then be

converted to a Ki value using the Cheng-Prusoff equation.

FLIPR-Based Calcium Flux Assay
This high-throughput assay measures the ability of JNJ-47965567 to inhibit P2X7R-mediated

intracellular calcium mobilization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed cells expressing P2X7R
in a 96-well plate

Load cells with a calcium-sensitive dye
(e.g., Fluo-4 AM)

Pre-incubate cells with varying
concentrations of JNJ-47965567

Stimulate cells with a P2X7R agonist
(e.g., BzATP) and measure fluorescence

using a FLIPR instrument

Analyze the change in fluorescence
to determine the IC50 of JNJ-47965567

End
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Caption: FLIPR Calcium Flux Assay Workflow.

Materials:

Cells expressing the P2X7 receptor (e.g., HEK293, astrocytes)

96-well black-walled, clear-bottom plates
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

JNJ-47965567

P2X7R agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP))

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

Seed cells in 96-well plates and grow to confluence.

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This

typically involves a 30-60 minute incubation at 37°C.

Prepare serial dilutions of JNJ-47965567 in assay buffer.

Remove the dye loading solution and add the JNJ-47965567 dilutions to the cells.

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

Place the cell plate and a compound plate containing the P2X7R agonist into the FLIPR

instrument.

Initiate the assay, which will add the agonist to the cells and simultaneously measure the

fluorescence intensity over time.

Analyze the resulting fluorescence data (e.g., peak fluorescence or area under the curve) to

determine the concentration-dependent inhibition by JNJ-47965567 and calculate the IC50

value.

IL-1β Release Assay
This functional assay measures the ability of JNJ-47965567 to inhibit the release of the pro-

inflammatory cytokine IL-1β from immune cells following P2X7R activation.
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Start

Isolate primary immune cells
(e.g., human monocytes, rat microglia)

or use a relevant cell line

Prime cells with lipopolysaccharide (LPS)
to induce pro-IL-1β expression

Treat cells with varying concentrations
of JNJ-47965567

Stimulate cells with a P2X7R agonist
(e.g., BzATP)

Collect cell supernatants

Measure IL-1β concentration in the
supernatants using ELISA or a similar immunoassay

Analyze data to determine the IC50
of JNJ-47965567 for IL-1β release inhibition

End
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Caption: IL-1β Release Assay Workflow.
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Materials:

Primary immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), isolated

monocytes, rat primary microglia) or a suitable cell line (e.g., THP-1)

Cell culture medium

Lipopolysaccharide (LPS)

JNJ-47965567

P2X7R agonist (e.g., BzATP)

ELISA kit for IL-1β or other immunoassay platform

Procedure:

Culture the immune cells in appropriate multi-well plates.

Prime the cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.

Wash the cells to remove the LPS.

Add fresh medium containing serial dilutions of JNJ-47965567 to the cells and pre-incubate.

Stimulate the cells with a P2X7R agonist (e.g., BzATP) for a defined period (e.g., 30-60

minutes).

Centrifuge the plates and collect the cell culture supernatants.

Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the

manufacturer's protocol.

Analyze the data to determine the concentration-dependent inhibition of IL-1β release by

JNJ-47965567 and calculate the IC50 value.

Conclusion
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JNJ-47965567 is a valuable pharmacological tool for investigating the role of the P2X7 receptor

in health and disease. The assays described in these application notes provide robust and

reproducible methods for confirming the target engagement of JNJ-47965567 and for

characterizing its functional consequences in a variety of in vitro and in vivo systems. These

protocols can be adapted and optimized for specific experimental needs and will be of utility to

researchers in academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15565123?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://www.medchemexpress.com/jnj-47965567.html
https://synapse.patsnap.com/drug/b373cdebfae2942aa51582e319c5af92
https://www.benchchem.com/product/b15565123#jnj-47965567-target-engagement-assays
https://www.benchchem.com/product/b15565123#jnj-47965567-target-engagement-assays
https://www.benchchem.com/product/b15565123#jnj-47965567-target-engagement-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b15565123?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

